molecular formula C17H27NO2 B10969556 N,N-dibutyl-2-ethoxybenzamide CAS No. 15823-54-8

N,N-dibutyl-2-ethoxybenzamide

Cat. No.: B10969556
CAS No.: 15823-54-8
M. Wt: 277.4 g/mol
InChI Key: UPRWFOUJAWWCOV-UHFFFAOYSA-N
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Description

N,N-dibutyl-2-ethoxybenzamide: is an organic compound with the molecular formula C17H27NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with two butyl groups and the benzene ring is substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,N-dibutyl-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with dibutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and coupling agents, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-dibutyl-2-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-dibutyl-2-ethoxybenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-dibutyl-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the ethoxy group on the benzene ring and the dibutyl groups on the amide nitrogen.

Properties

CAS No.

15823-54-8

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N,N-dibutyl-2-ethoxybenzamide

InChI

InChI=1S/C17H27NO2/c1-4-7-13-18(14-8-5-2)17(19)15-11-9-10-12-16(15)20-6-3/h9-12H,4-8,13-14H2,1-3H3

InChI Key

UPRWFOUJAWWCOV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC=CC=C1OCC

Origin of Product

United States

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